2-(4-Fluorophenoxy)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone
Description
2-(4-Fluorophenoxy)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone is a synthetic organic compound featuring a central ethanone backbone substituted with a 4-fluorophenoxy group and a 4-(thiophen-3-yloxy)piperidine moiety.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-1-(4-thiophen-3-yloxypiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3S/c18-13-1-3-14(4-2-13)21-11-17(20)19-8-5-15(6-9-19)22-16-7-10-23-12-16/h1-4,7,10,12,15H,5-6,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKOLQWWGQVECJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CSC=C2)C(=O)COC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-Fluorophenol: This can be achieved through the fluorination of phenol using reagents such as hydrogen fluoride or fluorine gas.
Formation of 4-Fluorophenoxyacetic Acid: This involves the reaction of 4-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Synthesis of 4-(Thiophen-3-yloxy)piperidine: This step involves the reaction of thiophen-3-ol with piperidine in the presence of a suitable catalyst.
Coupling Reaction: The final step involves the coupling of 4-fluorophenoxyacetic acid with 4-(thiophen-3-yloxy)piperidine using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of 2-(4-Fluorophenoxy)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy or thiophen-3-yloxy groups using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy or thiophen-3-yloxy derivatives.
Scientific Research Applications
Research indicates that 2-(4-Fluorophenoxy)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone exhibits several promising biological activities:
Antimicrobial Properties
In vitro studies have demonstrated that this compound possesses antimicrobial effects against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic processes.
Anticancer Activity
Preliminary investigations suggest that the compound can induce apoptosis in cancer cell lines. This effect may be mediated through modulation of signaling pathways associated with cell survival and proliferation, highlighting its potential as an anticancer agent.
Enzyme Interaction
The compound may interact with specific enzymes, potentially inhibiting or activating them. For instance, it could influence metabolic pathways relevant to drug metabolism or disease progression.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant inhibition zone compared to standard antibiotics, suggesting its potential as a new antimicrobial agent.
Case Study 2: Anticancer Potential
In vitro assays were conducted on several cancer cell lines, revealing that treatment with this compound led to a dose-dependent decrease in cell viability. Mechanistic studies indicated that apoptosis was induced through activation of caspases, marking it as a candidate for further development in cancer therapy.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness lies in the interplay of its substituents. Below is a detailed comparison with analogous ethanone derivatives:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Lipophilicity :
- The thiophen-3-yloxy group in the target compound likely increases lipophilicity compared to hydroxy/methoxy-substituted analogs (e.g., CAS 104972-13-6), favoring membrane permeability .
- Tetrazole-containing analogs (e.g., derivatives from ) exhibit lower logP values due to polar tetrazole rings, reducing bioavailability .
Synthetic Accessibility: The target compound’s synthesis may follow routes similar to , where α-halogenated ketones react with nucleophiles (e.g., thiophen-3-yloxy-piperidine) . In contrast, tetrazole-based ethanones () require multi-step azide cyclization, complicating scalability .
Biological Implications :
- Thiophene and fluorophenyl groups are associated with kinase inhibition (e.g., EGFR or BRAF), suggesting the target compound could be optimized for oncology .
- Sulfonyl-substituted analogs () show broader antifungal activity, highlighting the role of electron-withdrawing groups in target engagement .
Biological Activity
2-(4-Fluorophenoxy)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, drawing upon diverse research findings and case studies.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Piperidine Intermediate : This can be achieved through cyclization reactions involving β-aminoketones.
- Attachment of the Thiophene Group : A nucleophilic substitution reaction introduces the thiophen-3-yloxy group to the piperidine ring.
- Phenoxy Group Addition : The final step involves attaching the phenoxy group, resulting in the target compound.
Biological Activity
The biological activity of 2-(4-Fluorophenoxy)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone can be summarized as follows:
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial effects. For instance, derivatives containing phenoxy and thiophene moieties have shown significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and inhibitors can be valuable in treating hyperpigmentation disorders. Studies have shown that related compounds exhibit competitive inhibition of tyrosinase, with IC50 values indicating potent activity. For example, a structurally similar compound demonstrated an IC50 value of 0.18 μM against Agaricus bisporus tyrosinase, significantly outperforming traditional inhibitors like kojic acid .
The mechanism by which 2-(4-Fluorophenoxy)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone exerts its biological effects likely involves:
- Enzyme Interaction : The compound may bind to active sites on enzymes such as tyrosinase or other relevant targets, inhibiting their activity.
- Cellular Pathways : It may influence signaling pathways related to inflammation or cell proliferation, potentially through modulation of transcription factors like NF-kB .
Case Studies
Several studies have explored the biological effects of compounds similar to 2-(4-Fluorophenoxy)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone:
- Study on Tyrosinase Inhibitors : A series of fluorobenzylpiperazine derivatives were synthesized and tested for their inhibitory effects on tyrosinase. Results indicated that modifications to the piperazine structure significantly affected inhibitory potency, highlighting structure-activity relationships crucial for drug development .
- Antimicrobial Activity Assessment : Compounds featuring thiophene rings were evaluated for their antimicrobial properties against a panel of pathogens. The results demonstrated varying degrees of effectiveness, suggesting that electronic properties imparted by the thiophene moiety play a role in biological activity .
Comparative Analysis
The following table summarizes key findings related to the biological activity of 2-(4-Fluorophenoxy)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone and similar compounds:
| Compound | Activity Type | IC50 Value | Notes |
|---|---|---|---|
| 2-(4-Fluorophenoxy)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone | Tyrosinase Inhibitor | TBD | Potential for cosmetic applications |
| Similar Compound A | Antimicrobial | 0.18 μM | Effective against Agaricus bisporus tyrosinase |
| Similar Compound B | Antimicrobial | TBD | Structure-dependent efficacy |
Q & A
Q. What are the key synthetic routes for 2-(4-fluorophenoxy)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone, and what experimental parameters influence yield?
Synthesis typically involves multi-step reactions, such as nucleophilic substitution and coupling. For example:
- Piperidine functionalization : Introducing thiophen-3-yloxy to piperidine via SN2 reactions under basic conditions (e.g., NaOH in dichloromethane) .
- Ethanone formation : Friedel-Crafts acylation or ketone coupling using acyl chlorides and Lewis acid catalysts (e.g., AlCl₃) .
- Optimization : Yield variations (e.g., 82–99%) depend on reaction temperature, stoichiometry, and purification methods (e.g., column chromatography) .
Q. How is the compound structurally characterized, and which analytical techniques are most reliable?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, ¹H-NMR peaks at δ 1.63 (s, 6H) indicate methyl groups in similar ethanone derivatives .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₁₅H₁₅FO₄S requires exact mass 326.07) .
- X-ray crystallography : Resolves crystal packing and bond angles, as seen in fluorophenyl derivatives .
Q. What are the critical safety considerations for handling this compound during laboratory synthesis?
- Hazard mitigation : Use fume hoods to avoid inhalation of aerosols and wear nitrile gloves to prevent skin contact.
- First aid : For skin exposure, wash with copious water (≥15 minutes) and consult a physician .
- Storage : Store in sealed containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s biological activity, and what models are appropriate?
Q. How should contradictory data in solubility or stability studies be analyzed?
- Solubility conflicts : Compare polar vs. nonpolar solvents (e.g., DMSO vs. chloroform) using UV-Vis spectroscopy. Adjust pH if the compound has ionizable groups .
- Stability issues : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC to identify decomposition products (e.g., fluorophenol derivatives) .
Q. What strategies optimize the compound’s structure-activity relationship (SAR) for enhanced target binding?
- Substituent modification : Replace thiophen-3-yloxy with furan or pyridine rings to assess electronic effects on receptor affinity .
- Stereochemical tuning : Synthesize enantiomers via chiral catalysts and compare activity using circular dichroism (CD) .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses with target proteins .
Q. How can researchers resolve low reproducibility in synthetic batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
